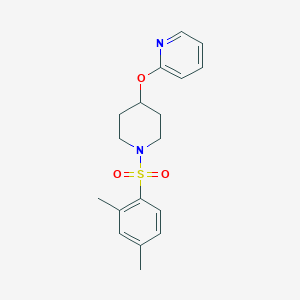

2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

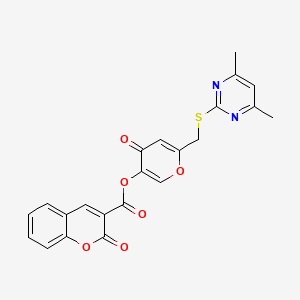

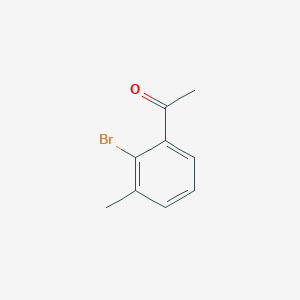

2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Complexes and Crystal Engineering

Researchers have applied crystal engineering principles to prepare organic co-crystals and salts involving pyridines and sulfadiazine, demonstrating the utility of pyridines in disrupting hydrogen-bonded dimers within parent drug crystals. This approach provides access to both co-crystals and salts, showcasing the versatility of pyridine derivatives in designing supramolecular architectures (Elacqua et al., 2013).

Molecular Structure and Characterization

The synthesis and characterization of related compounds have been extensively studied, including X-ray diffraction analyses to confirm molecular structures. For example, the crystal and molecular structure of a compound with a similar sulfonamide group was determined, revealing the geometry around sulfur atoms and the presence of both inter- and intramolecular hydrogen bonds (Naveen et al., 2015).

Kinetic Studies and Reaction Mechanisms

Kinetic studies of reactions involving pyridine and piperidine derivatives in dimethyl sulfoxide solutions have provided insights into the reactivity and mechanisms of these compounds. For instance, the reaction kinetics of 1-ethoxy-2,4-dinitronaphthalene with pyrrolidine and piperidine were explored, highlighting the different stages of reaction and the influence of molecular structure on reactivity (FujinumaHajime et al., 1989).

Photophysical Properties and Anticancer Activity

The synthesis and photophysical properties of novel compounds, including their anticancer activity against various human cancer cell lines, have been investigated. This research underscores the potential of pyridine and sulfone derivatives in developing therapeutics with specific photophysical characteristics (J. A. Kumar et al., 2013).

Green Chemistry and Synthesis Optimization

Efforts have been made to optimize the synthesis of related compounds through green chemistry approaches, aiming to reduce waste and improve efficiency. For example, the modified synthesis of an intermediate utilized in the synthesis of Dexlansoprazole demonstrated the benefits of using catalytic quantities of reagents and one-pot synthesis methods for environmental and economic efficiency (Rohidas Gilbile et al., 2017).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.

Mode of Action

The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes, and their success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Pharmacokinetics

It’s known that the adme properties of similar compounds are often influenced by their stability and reactivity .

Result of Action

The result of the compound’s action is likely the formation of new carbon–carbon bonds via SM cross-coupling reactions . This process is often used in the synthesis of complex organic molecules .

Action Environment

The action of 2-((1-((2,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is likely influenced by environmental factors such as temperature, pH, and the presence of other reactants . For example, the stability of similar compounds can be affected by air and moisture .

Properties

IUPAC Name |

2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14-6-7-17(15(2)13-14)24(21,22)20-11-8-16(9-12-20)23-18-5-3-4-10-19-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFKZYHZCRSCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2787834.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2787836.png)

![[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2787844.png)

![4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid](/img/structure/B2787845.png)